molecular formula C9H10ClN3O2 B2523798 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride CAS No. 2059932-81-7

5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B2523798
CAS No.: 2059932-81-7
M. Wt: 227.65
InChI Key: YBODXAHVCQHJMK-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 It is a derivative of imidazolidine-2,4-dione, featuring an aminophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 4-aminobenzylamine with glyoxal in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazolidine ring. The hydrochloride salt is then obtained by treating the product with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, polar solvents, elevated temperatures.

Major Products:

    Oxidation: Formation of corresponding imidazolidine-2,4-dione derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 5-(4-Aminophenyl)imidazolidine-2,4-dione
  • 5-(4-Methylphenyl)imidazolidine-2,4-dione
  • 5-(4-Ethylphenyl)imidazolidine-2,4-dione

Comparison: 5-(4-Aminophenyl)imidazolidine-2,4-dione hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. Compared to its analogs, the aminophenyl group provides distinct reactivity and potential biological activity. The hydrochloride form may also influence its pharmacokinetic properties, making it more suitable for certain applications.

Properties

IUPAC Name

5-(4-aminophenyl)imidazolidine-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c10-6-3-1-5(2-4-6)7-8(13)12-9(14)11-7;/h1-4,7H,10H2,(H2,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBODXAHVCQHJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=O)NC(=O)N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059932-81-7
Record name 5-(4-aminophenyl)imidazolidine-2,4-dione hydrochloride
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